molecular formula C9H8BrNO2 B8566162 3-Bromo-2-oxo-N-phenylpropanamide

3-Bromo-2-oxo-N-phenylpropanamide

Cat. No.: B8566162
M. Wt: 242.07 g/mol
InChI Key: HJTUURBEXVOEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-oxo-N-phenylpropanamide (CAS: 90367-77-4) is a brominated propanamide derivative with the molecular formula C₉H₈BrNO₂ and a molecular weight of 242.07 g/mol . Structurally, it features a bromine atom at the β-position (C3) of the propanamide backbone, a ketone group at C2, and an N-phenyl substituent. This compound is classified as a Category 6.1 hazardous substance (UN 2811) due to its acute toxicity (H301: toxic if swallowed; H311: toxic in contact with skin; H331: toxic if inhaled; H341: suspected of causing genetic defects) .

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

3-bromo-2-oxo-N-phenylpropanamide

InChI

InChI=1S/C9H8BrNO2/c10-6-8(12)9(13)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)

InChI Key

HJTUURBEXVOEOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 3-Bromo-2-oxo-N-phenylpropanamide with analogous brominated/chlorinated propanamides and related derivatives, focusing on structural variations, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Hazards References
This compound C₉H₈BrNO₂ 242.07 Bromine (C3), ketone (C2), N-phenyl Synthetic intermediate; acute toxicity
3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide C₁₁H₁₀BrF₃N₂O₄ 371.11 Bromine (C3), hydroxy/methyl (C2), nitro/CF₃ substituents Likely pharmaceutical intermediate; no hazard data
N-(3-Methylphenyl)-2-bromopropanamide C₁₀H₁₂BrNO 242.11 Bromine (C2), N-(3-methylphenyl) Unspecified; analyzed via NIST mass spectrometry
2-Bromo-N-(3-chloro-2-methylphenyl)propanamide C₁₀H₁₁BrClNO 276.56 Bromine (C2), chloro/methyl substituents Synthetic intermediate; CAS 127091-53-6
3-Oxo-2-phenylbutanamide C₁₀H₁₁NO₂ 177.20 Ketone (C3), phenyl (C2), no halogen Amphetamine precursor; ≥95% purity

Structural and Functional Group Analysis

  • Halogen Position and Electronic Effects: The position of bromine significantly influences reactivity. In this compound, bromine at C3 creates a β-bromo ketone motif, which may enhance electrophilicity at C2 and facilitate nucleophilic substitution or elimination reactions.
  • Substituent Complexity :
    The compound 3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide () incorporates a trifluoromethyl (CF₃) group and a nitro substituent, which enhance lipophilicity and electron-withdrawing effects. These features are absent in the simpler N-phenyl derivative, suggesting divergent reactivity in cross-coupling or hydrogen-bonding interactions.

  • Ketone vs. Hydroxy/Methyl Groups :
    The ketone in This compound contrasts with the hydroxy and methyl groups in 3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide . The latter’s steric bulk at C2 may hinder crystallization or enzymatic degradation, whereas the ketone’s planarity could improve crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.